molecular formula C11H16N2O6 B14489960 1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate CAS No. 63281-69-6

1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate

Cat. No.: B14489960
CAS No.: 63281-69-6
M. Wt: 272.25 g/mol
InChI Key: ZDVLRIAIFKGQQC-UHFFFAOYSA-N
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Description

1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate is a chemical compound with a complex structure that includes a pyridinium ion and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate typically involves the esterification of pyridine with ethyl 2-methyl-2-oxopropanoate under acidic conditions. The reaction is carried out in the presence of a strong acid such as nitric acid, which also provides the nitrate ion for the final product. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The raw materials are fed into the reactor continuously, and the product is collected at the end. This method is efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.

Major Products Formed

    Oxidation: Oxides and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates that interact with biological molecules. The pyridinium ion can participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate is unique due to its combination of a pyridinium ion and an ester group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

CAS No.

63281-69-6

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

ethyl 2-methyl-2-pyridin-1-ium-1-yloxypropanoate;nitrate

InChI

InChI=1S/C11H16NO3.NO3/c1-4-14-10(13)11(2,3)15-12-8-6-5-7-9-12;2-1(3)4/h5-9H,4H2,1-3H3;/q+1;-1

InChI Key

ZDVLRIAIFKGQQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)O[N+]1=CC=CC=C1.[N+](=O)([O-])[O-]

Origin of Product

United States

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